molecular formula C23H19Cl2N3O3S B3709650 2,4-dichloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide

2,4-dichloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide

Cat. No.: B3709650
M. Wt: 488.4 g/mol
InChI Key: WDWLIJOQMUREID-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes multiple functional groups such as chloro, ethoxy, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2,4-dichlorobenzoic acid with an appropriate amine under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent.

    Formation of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the intermediate with a thiocarbamoyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carbamothioyl group, leading to the formation of sulfoxides and sulfones.

    Hydrolysis Reactions: The amide and ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reaction.

    Sulfoxides and Sulfones: Oxidation of the carbamothioyl group leads to the formation of sulfoxides and sulfones.

    Acids and Alcohols: Hydrolysis reactions yield corresponding acids and alcohols.

Scientific Research Applications

2,4-dichloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The molecular pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[3-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide
  • 2,4-dichloro-N-[3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide
  • 2,4-dichloro-N-[3-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide

Uniqueness

2,4-dichloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

2,4-dichloro-N-[3-[(3-ethoxybenzoyl)carbamothioylamino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O3S/c1-2-31-18-8-3-5-14(11-18)21(29)28-23(32)27-17-7-4-6-16(13-17)26-22(30)19-10-9-15(24)12-20(19)25/h3-13H,2H2,1H3,(H,26,30)(H2,27,28,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWLIJOQMUREID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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